4-Methoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-methoxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-14-10-9-7-4-2-3-5-8(7)15-11(9)13-6-12-10/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMNRWQWJSNFBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(CCCC3)SC2=NC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization with a formamide derivative. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring’s 4-methoxy group is reactive toward nucleophilic agents, enabling substitutions that yield pharmacologically relevant derivatives.
Key Insight : Substitution at the 4-position often requires activating agents (e.g., POCl₃ for chlorination ) or basic conditions to displace the methoxy group.
Condensation and Cyclization Reactions
The compound serves as a synthon for constructing fused heterocycles through condensation with carbonyl-containing reagents.
Mechanistic Note : Cyclization often involves intramolecular dehydration or azide-alkyne click chemistry under catalytic conditions .
Cross-Coupling Reactions
The thienopyrimidine core participates in palladium-catalyzed couplings for biaryl synthesis.
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| 4-Methoxyphenylboronic acid (Pd(dppf)Cl₂, K₂CO₃) | 8-Methoxy-3-[4-(4-methoxyphenyl)-thieno[2,3-d]pyrimidin-2-yl]-2H-chromen-2-one | 61% |
Synthetic Utility : Suzuki-Miyaura couplings enable aryl group introduction at the 2-position, enhancing π-π stacking in drug candidates .
Functional Group Modifications
The methoxy group undergoes demethylation or alkylation to generate derivatives with varied physicochemical properties.
| Reagent/Conditions | Product | Outcome | Source |
|---|---|---|---|
| Dimethyl sulfate (NaOH, ice bath) | O-Methylated derivatives | Improved solubility | |
| Acetic anhydride (reflux) | Acetylated thienopyrimidines | Stabilized intermediates |
Application : Methylation/demethylation tunes electron density for targeted biological activity .
Heterocycle Fusion Reactions
Reactions with nitrogen nucleophiles yield fused triazole or triazine systems.
Structural Impact : Fused systems exhibit enhanced rigidity, improving binding to biological targets .
Scientific Research Applications
4-Methoxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
Comparative Analysis :
- Methoxy derivatives show moderate anticancer activity but lack detailed mechanistic data compared to morpholino and hydrazino analogues .
- Pyrazolyl-substituted derivatives demonstrate superior antiviral potency, attributed to enhanced binding affinity to viral enzymes .
Stability and Reactivity
- 4-Methoxy Derivative : Resists hydrolysis under acidic/basic conditions due to the electron-donating methoxy group stabilizing the pyrimidine ring .
- 4-Chloro Derivative : Highly reactive in SNAr reactions, enabling rapid functionalization with amines or hydrazines .
- Hydrazino Derivatives: Oxidize readily to triazolopyrimidines under mild oxidative conditions, expanding utility in heterocyclic chemistry .
Biological Activity
4-Methoxy-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine (CAS Number: 40277-31-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological activity, particularly focusing on its anti-inflammatory, cytotoxic, and potential therapeutic properties.
- Molecular Formula : C11H12N2OS
- Molecular Weight : 220.290 g/mol
- SMILES Notation : COc1ncnc2sc3CCCCc3c12
Anti-inflammatory Activity
Research indicates that 4-Methoxy-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine exhibits notable anti-inflammatory properties. A study demonstrated its ability to inhibit the activation of NF-κB and MAPK signaling pathways in macrophages. This inhibition leads to a decrease in the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.
Key Findings:
- In vitro Studies : The compound significantly reduced TNF-α and IL-6 levels in RAW264.7 macrophage cells at concentrations as low as 10 μM.
- In vivo Studies : Rat paw swelling experiments showed that the compound effectively reduced inflammation comparable to Indomethacin, a standard anti-inflammatory drug .
Cytotoxicity
The cytotoxic effects of 4-Methoxy-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine were evaluated using the MTT assay. Results indicated that the compound has a high safety profile with cell viability remaining above 80% at concentrations up to 160 μM.
Cytotoxicity Assessment:
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 10 | >80 |
| 50 | >80 |
| 160 | >80 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the tetrahydrobenzothieno[2,3-d]pyrimidine scaffold can enhance biological activity. For example:
- Substituting electron-donating groups at specific positions improved anti-inflammatory effects.
- Compounds with naphthyl groups at position 3 exhibited superior activity compared to the parent compound.
Case Studies and Experimental Data
A series of experiments were conducted to further elucidate the biological mechanisms of action:
-
Cytokine Secretion Inhibition :
- ELISA assays showed that compounds A2 and A6 derived from the tetrahydrobenzothieno[2,3-d]pyrimidine framework significantly inhibited IL-6 and TNF-α production in a dose-dependent manner.
-
Dose Response Effects :
- The dose-response curve indicated that A2 and A6 had IC50 values comparable to known anti-inflammatory agents.
Table of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 4-Methoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine and its derivatives?
The synthesis typically involves cyclization of thiophene and pyrimidine precursors. For example:
- Core formation : Cyclization under acidic/basic conditions using reagents like aluminum amalgam in aqueous tetrahydrofuran (THF) to reduce intermediates (e.g., converting 4-chloro derivatives to methoxy groups) .
- Substitution reactions : Friedel-Crafts acylation or alkylation introduces substituents (e.g., methylphenyl groups) at specific positions .
- Functionalization : Post-cyclization modifications, such as sulfanyl or hydrazine additions, require controlled pH and temperature to optimize yields .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions and ring saturation (e.g., δ 0.98–2.34 ppm for CH₃ and CH₂ groups in derivatives) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretches at 1668–1718 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>96% in commercial intermediates) .
- X-ray Crystallography : Validates stereochemistry and crystal packing, as seen in related pyrimidine derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of derivatives?
- Variation of substituents : Introduce groups like pyrazole, piperazine, or sulfanyl moieties to modulate electronic and steric effects. For example, 2-substituted derivatives with dialkylamino groups show enhanced antiplatelet activity .
- Bioisosteric replacements : Replace sulfur in the thieno ring with oxygen or nitrogen to assess metabolic stability .
- Docking studies : Use computational models (e.g., AutoDock Vina) to predict binding affinities for targets like enzymes or receptors .
Q. What strategies resolve contradictions in biological activity data across different derivatives?
- Assay standardization : Control variables such as cell line selection (e.g., microbial vs. mammalian) and incubation times .
- Comparative SAR analysis : Correlate substituent electronegativity (e.g., chloro vs. methoxy) with activity trends. For instance, chloro derivatives may exhibit stronger antimicrobial activity, while methoxy groups enhance solubility .
- Meta-analysis of published data : Cross-reference results from independent studies to identify outliers or methodological biases .
Q. What in vitro and in vivo models are suitable for evaluating the pharmacological potential of this compound?
- In vitro :
- Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria (MIC values <10 µg/mL reported for some derivatives) .
- Enzyme inhibition : Test against kinases or cyclooxygenases using fluorescence-based assays .
- In vivo :
- Anti-inflammatory models : Carrageenan-induced paw edema in rodents .
- Antiplatelet aggregation : ADP-induced thrombosis in rabbits .
Methodological Considerations
- Reaction optimization : Use Design of Experiments (DoE) to screen variables (e.g., solvent polarity, catalyst loading) for multi-step syntheses .
- Data validation : Replicate key findings across ≥3 independent batches to ensure reproducibility .
For further details, consult primary literature on thienopyrimidine chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
